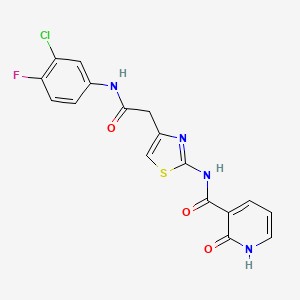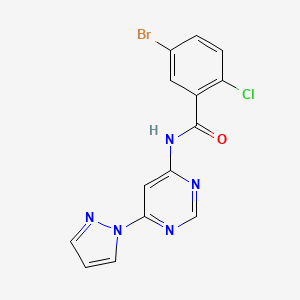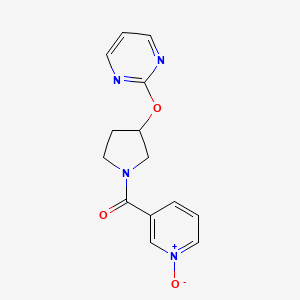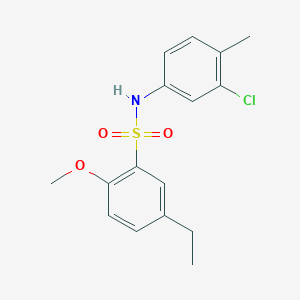![molecular formula C24H24ClFN2O3 B2408284 7-Chloro-2-(2-(diethylamino)ethyl)-1-(2-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886144-60-1](/img/structure/B2408284.png)
7-Chloro-2-(2-(diethylamino)ethyl)-1-(2-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-2-(2-(diethylamino)ethyl)-1-(2-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C24H24ClFN2O3 and its molecular weight is 442.92. The purity is usually 95%.
BenchChem offers high-quality 7-Chloro-2-(2-(diethylamino)ethyl)-1-(2-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-2-(2-(diethylamino)ethyl)-1-(2-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photoluminescent Materials and Electronic Applications
Research has explored the synthesis and characteristics of π-conjugated polymers and copolymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units, showing their application in electronic devices due to their strong photoluminescence and good photochemical stability. These materials exhibit orange-colored solutions with strong photoluminescence in organic solvents, highlighting their potential for electronic applications due to good solubility and processability into thin films (Beyerlein & Tieke, 2000).
Polymer Solar Cells
Novel alcohol-soluble n-type conjugated polyelectrolytes (n-CPE) synthesized for use as electron transport layers in inverted polymer solar cells demonstrate the impact of the diketopyrrolopyrrole (DPP) backbone on conductivity and electron mobility. The introduction of an interfacial dipole moment significantly enhances power conversion efficiency, showcasing the potential of such materials in improving solar cell performance (Hu et al., 2015).
Heterocyclic Chemistry
The synthesis of novel classes of compounds through intramolecular cyclization, including thio- and furan-fused heterocycles, reveals the versatility of the pyrrolo[3,4-c]pyrrole framework in generating diverse heterocyclic systems. These compounds demonstrate the broad applicability of this scaffold in synthesizing complex heterocyclic structures, which are fundamental in the development of new pharmaceuticals and materials (Ergun et al., 2014).
Organic Electronics and Luminescence
The study of conjugated polymers containing the pyrrolo[3,4-c]pyrrole (DPP) chromophore for organic electronics, highlighting their luminescent properties and potential in light-emitting devices. Such research underscores the significance of the DPP unit in developing materials with desirable optoelectronic properties for applications in organic light-emitting diodes (OLEDs) and other electronic devices (Palai et al., 2010).
Novel Synthetic Approaches
Innovative synthetic routes to derivatives of 1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones demonstrate the chemical versatility and potential for producing a wide range of compounds from this scaffold. Such research is crucial for the development of new synthetic methodologies and the exploration of novel chemical spaces (Vydzhak & Panchishyn, 2010).
Propriétés
IUPAC Name |
7-chloro-2-[2-(diethylamino)ethyl]-1-(2-fluorophenyl)-6-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClFN2O3/c1-4-27(5-2)10-11-28-21(15-8-6-7-9-18(15)26)20-22(29)16-13-17(25)14(3)12-19(16)31-23(20)24(28)30/h6-9,12-13,21H,4-5,10-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQVILZYKNUADN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C(=C3)C)Cl)C4=CC=CC=C4F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClFN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-6-phenyl-3(2H)-pyridazinone](/img/structure/B2408201.png)
![Methyl 6-tert-butyl-2-[(pyridin-3-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2408203.png)
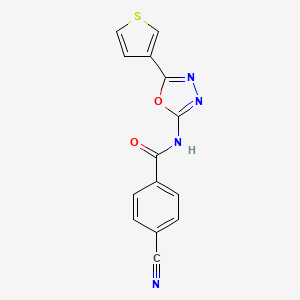

![2-methyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2408208.png)
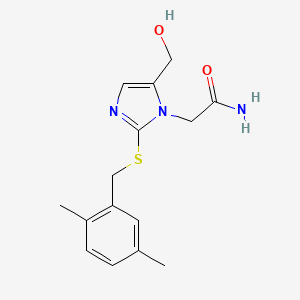
![2-((2-(4-ethylphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2408214.png)
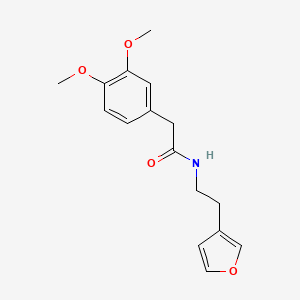
![2-{[(3,5-Dimethylphenyl)amino]methylene}-6-hydroxybenzo[b]furan-3-one](/img/structure/B2408216.png)
![2-((5-((6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2408219.png)
